molecular formula C19H15BrN2O5 B3611680 (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3611680
M. Wt: 431.2 g/mol
InChI Key: ZLFSSOHAVDAJII-MDWZMJQESA-N
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Description

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromine atom and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 2-bromo-4,5-dimethoxybenzaldehyde and 1-phenyl-1,3-diazinane-2,4,6-trione. The key steps in the synthesis may involve:

    Condensation Reaction: The aldehyde group of 2-bromo-4,5-dimethoxybenzaldehyde reacts with the diazinane compound under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-26-15-9-11(14(20)10-16(15)27-2)8-13-17(23)21-19(25)22(18(13)24)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,21,23,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSSOHAVDAJII-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

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